6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazolopyridine core with a cyclopropyl halide in the presence of a base such as potassium carbonate.
Attachment of the butyl chain: The butyl chain containing the pyrazole moiety is introduced through a nucleophilic substitution reaction, typically using a suitable alkyl halide and a pyrazole derivative.
Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid group to the carboxamide group using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Alkyl halides, nucleophiles, and electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: As a potential kinase inhibitor, this compound is studied for its ability to inhibit specific kinases involved in cancer and other diseases.
Biological Research: The compound is used to study cellular signaling pathways and the role of kinases in various biological processes.
Drug Development: Due to its unique structure and potential biological activity, this compound is a candidate for the development of new therapeutic agents.
Industrial Applications: The compound may also have applications in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activity.
Pyrazolotriazole Derivatives: These compounds have a similar triazole ring and exhibit similar biological activities.
Cyclopropyl-containing Compounds: Compounds with cyclopropyl groups are known for their stability and unique chemical properties.
Uniqueness
6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential as a selective kinase inhibitor. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and drug development.
Properties
Molecular Formula |
C20H26N6O |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[3-(3,5-dimethylpyrazol-1-yl)butyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H26N6O/c1-12-9-14(3)26(24-12)13(2)7-8-21-20(27)16-10-18(15-5-6-15)23-19-17(16)11-22-25(19)4/h9-11,13,15H,5-8H2,1-4H3,(H,21,27) |
InChI Key |
KRXIVCXYCLSREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4)C |
Origin of Product |
United States |
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